Vinylidene fluoride

CH2=CF2

C2H2F2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH2=CF2

C2H2F2

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.20 M

Slightly sol in water; sol in alcohol and ether

Water solubility = 6.3 cu cm/100 g at 25 °C and 10 kPa

Water solubility = 0.018 g/100 g at 25 °C and 760 mm Hg

Water solubility = 165 ppm at 25 °C

In water, 164.9 mg/L at 25 °C

Somewhat soluble in dimethylacetamide; attacked by hot concentrated sulfuric acid or n-butylamine

Solubility in water: none

Insoluble

Synonyms

Canonical SMILES

Piezoelectric and Pyroelectric Applications

One of the most captivating features of PVDF is its piezoelectricity, the ability to convert mechanical energy into electrical energy and vice versa. This property makes it a valuable material for various applications, including:

- Energy harvesting: Researchers are exploring the use of PVDF in energy harvesting devices due to its ability to convert mechanical vibrations into electricity. This technology holds promise for powering various low-power electronics, such as wearable sensors and environmental monitoring devices [].

- Sensors: PVDF's piezoelectric nature makes it a suitable material for creating pressure sensors, which can be used for various applications, including medical diagnostics, robotics, and structural health monitoring [].

- Actuators: By applying an electric field, PVDF can undergo a slight deformation, making it suitable for use as microactuators in various micro-electromechanical systems (MEMS) [].

Another valuable property of PVDF is its pyroelectricity, the ability to generate electricity upon exposure to temperature changes. This characteristic makes it beneficial for applications such as infrared (IR) detection and thermal energy harvesting [].

Biomedical Applications

PVDF exhibits biocompatibility, making it a promising candidate for various biomedical applications. Researchers are exploring its potential in:

- Tissue engineering: PVDF's ability to mimic the extracellular matrix (ECM) is being investigated for promoting tissue regeneration in areas like bone, nerve, and muscle [].

- Drug delivery: The piezoelectric properties of PVDF can be utilized to control the release of drugs from encapsulated carriers, offering potential for targeted and controlled drug delivery [].

- Biosensors: PVDF's ability to detect pressure and temperature changes holds promise for the development of novel biosensors for various medical applications [].

Other Research Areas

Beyond the aforementioned applications, scientific research on PVDF is ongoing in various fields, including:

- Membranes: Researchers are exploring the use of PVDF membranes for water purification, gas separation, and fuel cell applications [].

- Batteries: PVDF is being investigated as a potential material for electrolytes in rechargeable batteries due to its good chemical and thermal stability [].

- Photovoltaics: Research is ongoing to explore the potential of PVDF in photovoltaic devices for solar energy conversion [].

Vinylidene fluoride is a colorless, flammable gas with the chemical formula . It is primarily known as 1,1-difluoroethylene and serves as a key monomer in the production of polyvinylidene fluoride, a highly non-reactive thermoplastic fluoropolymer. This compound exhibits unique properties such as high chemical resistance, low density, and excellent thermal stability, making it valuable in various industrial applications .

Key Reactions:- Polymerization: Vinylidene fluoride can be polymerized using free radicals to form polyvinylidene fluoride.

- Elimination Reactions: Vinylidene fluoride can also be produced through elimination reactions from trihaloethane compounds .

Vinylidene fluoride is synthesized through several methods:

- Elimination Reactions: From 1,1,1-trihaloethane compounds by removing hydrogen halides.

- Radical Polymerization: The primary commercial method involves radical polymerization of vinylidene fluoride to produce polyvinylidene fluoride.

- Controlled Radical Polymerization: Techniques such as atom transfer radical polymerization can be utilized for more controlled synthesis of polymers from vinylidene fluoride .

Vinylidene fluoride and its polymer have numerous applications across various industries:

- Fluoropolymers Production: The primary use of vinylidene fluoride is in the production of polyvinylidene fluoride, which is utilized for its high purity and chemical resistance.

- Coatings: Used in protective coatings due to its resistance to solvents and acids.

- Medical Devices: Employed in the manufacturing of medical devices due to its biocompatibility.

- Membranes: Utilized in filtration membranes owing to its stability and chemical resistance .

Interaction studies involving vinylidene fluoride primarily focus on its polymer form. Research indicates that polyvinylidene fluoride interacts favorably with various solvents and can be chemically modified to enhance surface properties. For instance, grafting polystyrene onto polyvinylidene fluoride surfaces has been explored to improve adhesion characteristics without requiring preliminary treatments .

Vinylidene fluoride shares similarities with several other fluorinated compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Polyvinylidene Fluoride | High chemical resistance, low density | |

| Polytetrafluoroethylene | Excellent thermal stability, non-stick properties | |

| 1,1-Difluoroethylene | Flammable gas used in fluoropolymer production | |

| Perfluoroalkoxy alkane | Varies | High thermal and chemical stability |

Uniqueness of Vinylidene Fluoride

Vinylidene fluoride stands out due to its ability to form polymers with unique properties that combine flexibility with exceptional chemical resistance. Its specific structure allows for various modifications that enhance its applicability in specialized fields such as biomedicine and advanced materials science .

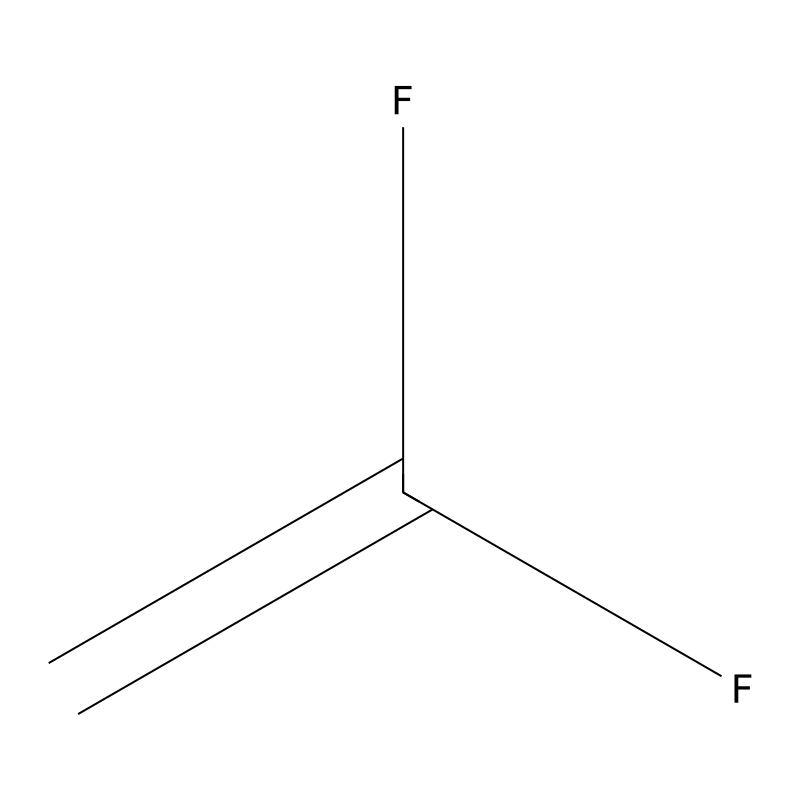

Chemical Formula and Structure

Vinylidene fluoride (VDF) is a hydrofluoroolefin with the molecular formula CH₂=CF₂. Its structure consists of a carbon-carbon double bond flanked by two fluorine atoms on one carbon and two hydrogen atoms on the other (Figure 1).

Figure 1: Structural diagram of vinylidene fluoride.

$$

\begin{array}{ccc}

& F & \

& | & \

F & - & C = C - H \

& | & \

& H & \

\end{array}

$$

IUPAC and Common Nomenclature

CAS Registry and Other Identifiers

Physical Properties

Phase Behavior and State Parameters

- State at ambient conditions: Colorless gas.

- Melting point: -144°C.

- Boiling point: -83°C at 1,013 hPa.

- Vapor pressure: 35,700 hPa at 20°C.

Table 1: Thermodynamic Properties of Vinylidene Fluoride

| Property | Value |

|---|---|

| Critical temperature | 30°C |

| Critical pressure | 4.4 MPa |

| Critical density | 0.617 g/cm³ |

| Vapor density (air = 1) | 2.2 |

Thermodynamic Properties

- Enthalpy of formation (ΔHf°): -336.40 kJ/mol.

- Entropy (S°): 266.04 J/(mol·K).

- Heat capacity (Cp): 60.12 J/(mol·K) at 298.15 K.

Spectroscopic Characteristics

- Infrared (IR) peaks:

- Raman spectra: Distinct bands at 766 cm⁻¹ (CF₂ bending) and 878 cm⁻¹ (C-C stretching).

Solubility Parameters

- Water solubility: 0.6 g/L at 25°C.

- Organic solvents: Miscible with alcohols, ethers, and chlorinated hydrocarbons.

Chemical Reactivity

Reaction Mechanisms

- Polymerization: Radical-initiated polymerization forms polyvinylidene fluoride (PVDF).

- Dehydrohalogenation: Reacts with bases to eliminate HF, forming trifluoroethylene.

Reaction Scheme 1: Radical Polymerization of VDF

$$

n\, \text{CH}2=\text{CF}2 \xrightarrow{\text{Initator}} (\text{CH}2-\text{CF}2)_n

$$

Flammability Characteristics

Stability Parameters

- Thermal stability: Decomposes above 400°C, releasing HF and carbonyl fluoride.

- Storage: Stable in steel cylinders under inert atmospheres; inhibits peroxide formation.

Synthesis and Production Methods

Industrial Synthesis Pathways

- Primary method: Dehydrohalogenation of 1,1,1-trifluoroethane using NaOH:

$$

\text{CH}3-\text{CF}3 + \text{NaOH} \rightarrow \text{CH}2=\text{CF}2 + \text{NaF} + \text{H}_2\text{O}

$$ - Alternative route: Pyrolysis of 1-chloro-1,1-difluoroethane.

Purification and Quality Control

- Distillation: Fractional distillation under pressure removes impurities (e.g., HF, chlorinated byproducts).

- Purity standards: Commercial grades ≥99.7%.

Global Production Landscape

- Major producers: Solvay, Arkema, Daikin.

- Annual output: ~23,000 metric tons (global consumption for fluoropolymers).

Polymerization and Material Science

Homopolymerization: Polyvinylidene Fluoride (PVDF)

Table 2: Key Properties of PVDF

| Property | Value |

|---|---|

| Melting point | 155–160°C |

| Density | 1.76–1.78 g/cm³ |

| Dielectric constant | 8.4–9.5 |

Copolymer Systems

- With hexafluoropropylene (HFP): Enhances elastomeric properties.

- With chlorotrifluoroethylene (CTFE): Improves chemical resistance.

Advanced Processing Techniques

- Solution casting: Used for ultrathin films in capacitors.

- Electrospinning: Produces nanofibers for filtration membranes.

Applications in Advanced Technologies

Fluoropolymers in Industrial Coatings

- Chemical resistance: PVDF coatings protect pipelines and chemical reactors.

- UV stability: Used in architectural coatings (e.g., Kynar®).

Membrane Technology

- Water purification: PVDF membranes reject >99% of contaminants in ultrafiltration.

- Gas separation: Copolymers with HFP enhance CO₂/N₂ selectivity.

Environmental and Industrial Considerations

Environmental Fate and Degradation

- Atmospheric lifetime: ~5 days, degrading via OH radical attack.

- Degradation products: Formaldehyde, CO₂, and HF.

Industrial Emission Mitigation

- Capture systems: Condensation units recover >95% of fugitive VDF emissions.

- Catalytic oxidation: Converts residual VDF to CO₂ and HF at 300°C.

Regulatory Status

Vinylidene fluoride, a colorless gas with the chemical formula CH₂=CF₂, serves as a critical precursor in the production of polyvinylidene fluoride and various copolymers [11] [5]. The industrial production of vinylidene fluoride employs several manufacturing processes, each with distinct operating conditions and efficiency parameters [4] [8].

The primary manufacturing methods for vinylidene fluoride include dehydrochlorination of 1-chloro-1,1-difluoroethane (HCFC-142b), pyrolysis processes, and catalytic dehydrochlorination [15] [16] [5].

Dehydrochlorination of HCFC-142b

The dehydrochlorination of HCFC-142b represents one of the most widely utilized industrial methods for vinylidene fluoride production [8] [5]. This process involves the reaction of HCFC-142b with inorganic alkali solutions in the presence of phase transfer agents [8] [15].

The reaction proceeds according to the following equation:

CClF₂CH₃ → CF₂=CH₂ + HCl [5] [15]

The dehydrochlorination process typically operates at temperatures between 60-200°C and pressures ranging from 0.8-5.0 MPa, with optimal conditions at 80-150°C and 1.2-3.5 MPa [8] [16]. Phase transfer agents, such as tetrabutyl ammonium bromide or tetrabutyl ammonium chloride, significantly enhance the solubility of HCFC-142b in the inorganic alkali solution, thereby improving reaction efficiency [8] [15].

This method offers several advantages, including relatively mild reaction conditions, simple process design, low energy consumption, and minimal byproduct formation [8] [15]. The selectivity for vinylidene fluoride exceeds 99%, making it highly efficient for industrial applications [8] [16].

Pyrolysis Process

The pyrolysis process for vinylidene fluoride production involves the thermal decomposition of HCFC-142b at significantly higher temperatures than the dehydrochlorination method [19] [5]. This process operates at temperatures between 1050-1500°C, with optimal conditions in the 1100-1300°C range [19] [15].

Research findings indicate that the pyrolysis reaction conducted at these elevated temperatures with very short contact times (0.01-0.1 seconds) yields almost quantitative production of vinylidene fluoride [19] [5]. The high-temperature operation significantly reduces the formation of both high-boiling and low-boiling side products, often limiting them to less than 2% of the total yield [19] [15].

Comparative studies between pyrolysis at 1200°C and 820°C demonstrate that the higher temperature operation provides superior selectivity (98.1% vs. 86.5%) and significantly reduced formation of side products [19] [5]. The pyrolysis process allows for extremely high throughput with space velocities reaching 9,700 per hour, compared to just 200 per hour at lower temperatures [19] [15].

Catalytic Dehydrochlorination

Catalytic dehydrochlorination represents an alternative approach to vinylidene fluoride synthesis, employing various catalysts to facilitate the dehydrochlorination of HCFC-142b at moderate temperatures [16] [15]. This process typically operates at temperatures between 350-600°C, significantly lower than the pyrolysis method but higher than the standard dehydrochlorination approach [16] [15].

Several catalysts have demonstrated effectiveness for this process, including barium fluoride (BaF₂), nitrogen-doped carbon (NAC), and barium fluoride terephthalate (BaF(p-BDC)₀.₅) [16] [15]. Research indicates that BaF₂ catalysts can achieve approximately 90% selectivity toward vinylidene fluoride with conversion rates of 45-60% over extended operation periods [15] [16].

The catalytic process offers a balance between the mild conditions of standard dehydrochlorination and the high-temperature requirements of pyrolysis [15] [16]. However, catalyst deactivation presents a significant challenge, as the byproduct hydrogen chloride gradually chlorinates the BaF₂ catalyst to form BaClF and eventually BaCl₂, which exhibits lower catalytic activity [16] [15].

Purification Methods

The crude vinylidene fluoride produced through the manufacturing processes described above requires purification to remove various impurities and achieve the high purity standards necessary for industrial applications [4] [6]. Several purification methods are employed in industrial settings, often in combination, to achieve optimal results [4] [7].

Distillation

Distillation serves as a primary purification method for vinylidene fluoride, particularly effective for separating the target compound from components with different boiling points [19] [7]. Low-temperature fractional distillation is especially suitable for vinylidene fluoride purification due to its relatively low boiling point (-83.3°C) [21] [19].

The distillation process typically employs high reflux ratios (>5) and requires 20-40 theoretical plates to achieve effective separation of vinylidene fluoride from closely boiling impurities [7] [19]. This method proves particularly valuable for removing both high-boiling components (boiling above vinylidene fluoride) and low-boiling components (such as fluoroform, acetylene, and vinyl fluoride) [19] [7].

Industrial distillation systems for vinylidene fluoride purification operate under carefully controlled temperature and pressure conditions to optimize separation efficiency while minimizing energy consumption [7] [19]. The effectiveness of distillation increases significantly when combined with other purification methods in a comprehensive purification strategy [7] [4].

Adsorption

Adsorption techniques provide an effective means for removing trace contaminants from vinylidene fluoride, particularly when distillation alone cannot achieve the required purity levels [19] [7]. Various adsorbents, including molecular sieves, activated carbon, and specialized adsorbents designed for fluorinated compounds, find application in vinylidene fluoride purification [7] [19].

Molecular sieves offer particularly effective removal of low-boiling side products that may be difficult to separate by distillation alone [19] [7]. This approach proves especially valuable when the quantity of these impurities has been reduced to less than 1% through optimized manufacturing processes [19] [7].

The adsorption process typically operates at room temperature, making it less energy-intensive than cryogenic distillation [7] [4]. However, the adsorbents require periodic regeneration or replacement, adding operational complexity to the purification process [7] [19].

Washing and Filtration

Washing procedures using water or alkaline solutions effectively remove acidic impurities, particularly hydrogen fluoride, from the vinylidene fluoride product stream [6] [7]. This process typically involves multiple washing cycles followed by centrifugation to separate the purified vinylidene fluoride from the washing solution [4] [6].

Filtration processes remove solid impurities and particulate matter that may be present in the crude vinylidene fluoride [6] [7]. Pressure filtration systems provide efficient separation while maintaining the integrity of the gaseous or liquefied vinylidene fluoride [7] [4].

The combination of washing and filtration proves particularly effective for removing unreacted starting materials, catalyst residues, and water-soluble impurities [4] [6]. These methods complement distillation and adsorption techniques in a comprehensive purification strategy [6] [7].

Quality Control Parameters

Ensuring the quality and consistency of vinylidene fluoride requires rigorous quality control procedures with well-defined parameters and specifications [21] [10]. These quality control measures verify that the final product meets the stringent requirements for industrial applications [21] [9].

Purity Specifications

Purity represents the most critical quality control parameter for vinylidene fluoride, with industrial specifications typically requiring greater than 99.5% vinylidene fluoride content [21] [10]. Gas chromatography with flame ionization detection (FID) or mass spectrometry serves as the primary analytical method for purity determination [21] [10].

The purity analysis identifies and quantifies potential impurities, including unreacted HCFC-142b, reaction byproducts, and contaminants introduced during processing [10] [21]. Comprehensive impurity profiling using specialized gas chromatography columns designed for fluorinated compounds provides detailed characterization of trace components [10] [21].

Regular purity testing for each production batch ensures consistent product quality and enables early detection of any process deviations that might affect purity levels [10] [21]. The purity specifications directly impact the performance of vinylidene fluoride in subsequent polymerization processes [21] [10].

Moisture and Acidity Control

Moisture content represents a critical quality parameter for vinylidene fluoride, with specifications typically limiting water content to less than 50 parts per million [10] [21]. Karl Fischer titration or specialized moisture analyzers provide accurate quantification of trace moisture levels in the product [10] [21].

Acidity control, particularly the measurement of hydrogen fluoride content, ensures the stability and reactivity of vinylidene fluoride [21] [10]. Industrial specifications typically limit acidity to less than 10 parts per million (as hydrogen fluoride), measured through acid-base titration or ion chromatography [10] [21].

Both moisture and acidity parameters require testing for each production batch, as elevated levels of either contaminant can adversely affect the polymerization behavior and end-product properties [10] [21]. Proper drying procedures during purification play a crucial role in meeting these specifications [10] [21].

Physical Property Verification

Physical property verification confirms the identity and quality of vinylidene fluoride through measurement of characteristic properties such as boiling point (-122°F/-83.3°C), freezing point (-227°F/-143.9°C), and vapor pressure (35.2 atmospheres) [21] [10]. These measurements follow standardized test methods to ensure consistency and comparability [21] [10].

Additional physical property tests may include ionization potential (10.29 electron volts) and spectroscopic analysis to verify the molecular structure and composition [21] [10]. These parameters serve primarily for identification purposes rather than as critical quality specifications [21] [10].

Physical property verification typically occurs for each production batch or as periodic verification of process consistency [10] [21]. Significant deviations from expected values may indicate contamination or process issues requiring investigation [10] [21].

Industrial Scale Production Considerations

The industrial-scale production of vinylidene fluoride presents numerous engineering and operational challenges that must be addressed to ensure safe, efficient, and economical manufacturing [4] [13]. These considerations span reactor design, process control, materials of construction, and environmental impact management [4] [14].

Reactor Design and Materials

Reactor design for vinylidene fluoride production must accommodate the specific requirements of the selected manufacturing process [13] [14]. Dehydrochlorination processes typically employ continuous closed reactors with appropriate mixing and heat transfer capabilities [8] [13]. Pyrolysis processes utilize tubular flow reactors constructed from materials capable of withstanding extremely high temperatures [19] [13].

Materials of construction must resist corrosion from hydrogen fluoride, a byproduct of all vinylidene fluoride manufacturing processes [13] [5]. Stainless steel, specialized alloys, or in some cases, platinum or ceramic materials provide the necessary corrosion resistance and pressure ratings for safe operation [13] [19].

Heat transfer efficiency represents a critical factor in reactor design, particularly for the high-temperature pyrolysis process [13] [14]. Proper thermal management ensures uniform temperature distribution, prevents hot spots, and optimizes energy utilization [13] [14].

Process Control and Monitoring

Automated control systems monitor and regulate critical process parameters, including temperature, pressure, and flow rates, to maintain optimal reaction conditions [14] [13]. Temperature uniformity and pressure stability directly impact conversion rates, selectivity, and product quality [14] [13].

Continuous monitoring systems detect deviations from setpoints and implement corrective actions to maintain process stability [13] [14]. Advanced control strategies may incorporate feedback loops and predictive algorithms to optimize process performance and respond to changing conditions [13] [14].

Safety monitoring systems, including pressure relief systems and gas detection equipment, provide critical protection against potential hazards associated with vinylidene fluoride production [13] [14]. Emergency shutdown systems activate automatically in response to detected abnormalities to prevent escalation of unsafe conditions [13] [14].

Scale-up and Production Efficiency

Scale-up from laboratory or pilot-scale to full industrial production requires careful consideration of reaction kinetics, heat transfer efficiency, and residence time distribution [14] [13]. These factors significantly impact conversion rates, selectivity, and yield during large-scale manufacturing [14] [13].

Energy efficiency plays a crucial role in the economic viability of vinylidene fluoride production, particularly for energy-intensive processes such as high-temperature pyrolysis [13] [14]. Heat recovery systems and optimized reaction conditions minimize energy consumption per kilogram of product [13] [14].

Production efficiency also depends on effective management of recycle streams, particularly the recovery and reuse of unreacted HCFC-142b [8] [13]. Proper integration of recycle streams with fresh feed minimizes raw material consumption while maintaining consistent product quality [8] [13].

Environmental Considerations

Environmental impact management represents an essential aspect of industrial vinylidene fluoride production [5] [13]. Hydrogen fluoride capture and neutralization systems prevent the release of this corrosive byproduct into the environment [5] [13].

Emission control systems limit the release of vinylidene fluoride and other volatile compounds during production, storage, and handling [13] [5]. These systems may include condensers, scrubbers, and adsorption units designed specifically for fluorinated compounds [13] [5].

Physical Description

GasVapor

COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.

Colorless gas with a faint, ethereal odor.

Colorless gas with a faint, ethereal odor. [Note: Shipped as a liquefied compressed gas.]

Color/Form

Colorless gas [Note: Shipped as a liquefied compressed gas].

Crystals ... Available forms: powder, pellets, solution, and dispersion

XLogP3

Boiling Point

-85.7 °C

-83 °C

-123°F

-122°F

Flash Point

NA (Gas)

Vapor Density

2.2 (AIR= 1)

Relative vapor density (air = 1): 2.2

2.21

Density

0.617 g/cc at 24 °C (liquid)

1.76

Relative density (water = 1): 0.6

0.617 at 75°F

2.21(relative gas density)

LogP

log Kow = 1.24

1.24

Odor

Faint, ethereal

Melting Point

-144.0 °C

-144 °C at 1 atm /freezing point/

171 °C

-144 °C

-227°F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 98 of 280 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 182 of 280 companies with hazard statement code(s):;

H220 (99.45%): Extremely flammable gas [Danger Flammable gases];

H280 (100%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H340 (21.98%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (21.98%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.00e+04 mmHg

3.0X10+4 mm Hg at 25 °C

35.2 atm

Pictograms

Flammable;Compressed Gas;Health Hazard

Impurities

Other CAS

24937-79-9

Wikipedia

Vinylidene fluoride

Use Classification

Methods of Manufacturing

Thermal elimination of HCl from 1-chloro-1,1-difluoroethane is the principal industrial route...dehydrohalogenation of 1-bromo-1,1-difluoroethane or 1,1,1-trifluoroethane, or dehalogenation of 1,2-dichloro-1,1-difluoroethane are alternative routes; it can also be continuously prepared by the pyrolysis of trifluoromethane in the presence of a catalyst and either methane or ethylene.

The most common methods for producing PVDF homopolymers and copolymers are emulsion and suspension polymerization. In suspension polymerization, organic peroxides are used as initiators including chain-transfer agents to control molar mass; colloidal dispersants (e.g., cellulose derivatives, polyvinyl alcohol) are often employed. The product is a slurry of suspended particles, which are recovered by filtration. Inorganic peroxides (e.g., persulfates) give polymers with lower thermostability and which are prone to discoloration. In emulsion polymerizations organic peroxides, chain-transfer agents, and mostly fluorinated emulsifiers are also used; due to environmental concerns, nonfluorinated surfactants are nowadays recommended.

Poly(vinylidene fluoride) may be fabricated by a variety of techniques, including solvent-based or water-based dispersion processes as well as typical melt extrusion and radiation cross-linking processes. It is available from a variety of manufacturers. Copolymerization technology has produced thermoplastic resins with excellent flexibility.

General Manufacturing Information

Ethene, 1,1-difluoro-: ACTIVE

Applications: insulation for high-temp wire, tank linings, chemical tanks and tubing, protective paints and coatings with exceptional resistance (30 yr) to weathering and uv; value and impeller parts; shrinkage tubing to encapsulate resistors, diodes and soldered joints; sealant. /Polyvinylidene fluoride/

Polyvinylidene fluoride (PVdF) (Kynar 761) nanofibers were prepared by electrospinning at an external voltage of 6-10 kV, a traveling distance of 7-15 cm and flow rate of 0.4-1 mL/hr. Although the diameter of the fiber was not significantly changed, the electrospinning conditions affected the overall distribution of diameter. This is probably due to the interactions, both attraction and repulsion, of positive charges on polymer solutions and the electrically grounded collector. Especially, the effect of voltage on the distribution of diameter was investigated in this study. The final PVdF nanofiber membrane showed narrow pore-size distribution and high water flux compared with the commercial MF membrane. PVdF nanofiber membranes incorporated nanosilver or graphene oxide were also prepared as nanosilver and graphene have an antibacterial activity. It was found that more than 200 ppm of silver nanoparticles in the PVdF nanofiber had 99.9% of growth inhibition of Staphylococcus aureus and Klebsiella pneumonia. It was also found that 0.2 wt% of graphene oxide in the PVdF electrospinning solution had 99.6% of disinfection property to E. coli.

Analytic Laboratory Methods

Gas chromatography with thermal conduction detection has been used to detect 1,1-difluoroethene in the reaction product of the hydrofluorination of acetylene, and gas chromatography with flame ionization detection has been used to detect 1,1-difluoroethene in a prepared mixture of dichlorofluoromethane and its possible impurities

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Dates

Titanium dioxide nanofibers integrated stainless steel filter for photocatalytic degradation of pharmaceutical compounds

Subramaniyan Ramasundaram, Ha Na Yoo, Kyung Guen Song, Jaesang Lee, Kyoung Jin Choi, Seok Won HongPMID: 23721729 DOI: 10.1016/j.jhazmat.2013.04.047

Abstract

A photocatalytically active stainless steel filter (P-SSF) was prepared by integrating electrospun TiO2 nanofibers on SSF surface through a hot-press process where a poly(vinylidene fluoride) (PVDF) nanofibers interlayer acted as a binder. By quantifying the photocatalytic oxidation of cimetidine under ultraviolet radiation and assessing the stability of TiO2 nanofibers integrated on the P-SSF against sonication, the optimum thickness of the TiO2 and PVDF layer was found to be 29 and 42 μm, respectively. At 10L/m(2)h flux, 40-90% of cimetidine was oxidized when the thickness of TiO2 layer increased from 10 to 29 μm; however, no further increase of cimetidine oxidation was observed as its thickness increased to 84 μm, maybe due to limited light penetration. At flux conditions of 10, 20, and 50 L/m(2) h, the oxidation efficiencies for cimetidine were found to be 89, 64, and 47%, respectively. This was attributed to reduced contact time of cimetidine within the TiO2 layer. Further, the degradation efficacy of cimetidine was stably maintained for 72 h at a flux of 10 L/m(2) h and a trans-filter pressure of 0.1-0.2 kPa. Overall, our results showed that it can potentially be employed in the treatment of effluents containing organic micropollutants.Fully computational lead-development of fluoro-olefin polymerization catalysts

Jan-Philipp Werner, Peter BurgerPMID: 21988412 DOI: 10.1021/jp2061283

Abstract

Coordinative polymerization of fluorinated olefins is still a challenging task. We analyzed the catalytic properties of diimido chromium VI compounds computationally by density functional methods. It was found that reactivity predictions depend strongly on the density functional chosen for the computations. Therefore, DFT calculations were calibrated to high level wave function theory calculations. Then geometrical parameters, which can be tuned by a ligand, were scanned to elucidate their influence on the catalytic activity. Having arrived at an optimal parameter set, we randomly assembled chromium complexes from a fragments database and automatically checked for their activities. This led to the proposal of three exemplary catalyst candidates.Development of titanium dioxide nanowire incorporated poly(vinylidene fluoride-trifluoroethylene) scaffolds for bone tissue engineering applications

Anitha Augustine, Robin Augustine, Anwarul Hasan, Varun Raghuveeran, Didier Rouxel, Nandakumar Kalarikkal, Sabu ThomasPMID: 31414231 DOI: 10.1007/s10856-019-6300-4

Abstract

Critical size bone defects that do not heal spontaneously are among the major reasons for the disability in majority of people with locomotor disabilities. Tissue engineering has become a promising approach for repairing such large tissue injuries including critical size bone defects. Three-dimension (3D) porous scaffolds based on piezoelectric polymers like poly(vinylidene fluoride-trifluoroethylene) (P(VDF-TrFE)) have received a lot of attention in bone tissue engineering due to their favorable osteogenic properties. Owing to the favourable redox properties, titanium dioxide (TiO) nanostructures have gained a great deal of attention in bone tissue engineering. In this paper, tissue engineering scaffolds based on P(VDF-TrFE) loaded with TiO

nanowires (TNW) were developed and evaluated for bone tissue engineering. Wet-chemical method was used for the synthesis of TNW. Obtained TNW were thoroughly characterized for the physicochemical and morphological properties using techniques such as X-Ray diffraction (XRD) analysis and transmission electron microscopy (TEM). Electrospinning was used to produce TNW incorporated P(VDF-TrFE) scaffolds. Developed scaffolds were characterized by state of art techniques such as Scanning Electron Microscopy (SEM), XRD and Differential scanning calorimetry (DSC) analyses. TEM analysis revealed that the obtained TiO

nanostructures possess nanofibrous morphology with an average diameter of 26 ± 4 nm. Results of characterization of nanocomposite scaffolds confirmed the effective loading of TNW in P(VDF-TrFE) matrix. Fabricated P(VDF-TrFE)/TNW scaffolds possessed good mechanical strength and cytocompatibility. Osteoblast like cells showed higher adhesion and proliferation on the nanocomposite scaffolds. This investigation revealed that the developed P(VDF-TrFE) scaffolds containing TNW can be used as potential scaffolds for bone tissue engineering applications.

Challenges in the Emulsion Co- and Terpolymerization of Vinylidene Fluoride

Igor Stefanichen Monteiro, Timothy F L McKennaPMID: 32960591 DOI: 10.1021/acs.biomac.0c00910

Abstract

The feasibility of co- and terpolymerizing vinylidene fluoride (VDF) with ethylene (C2) and/or vinyl acetate in an emulsion polymerization process was studied for different C2 pressures, initiator concentration, surfactant concentration, pH, C2 injection protocols, and the influence of vinyl acetate (VAc) in the reaction medium. Pressure drop and temperature profiles as well as gravimetry were used to follow the rate of polymerization. The microstructure of the synthesized products was assessed by fluorine and hydrogen nuclear magnetic resonance spectroscopy (19F and 1H NMR). C2 was found to cause an inhibition/retardation effect on the copolymerization with VDF (and with VDF/VAc). However, statistical copolymers containing VAc and VDF were synthesized by reducing as much as possible the homogeneous nucleation of the VAc in the water phase. This was done by adding VAc into the reaction after the homogeneous-coagulative nucleation of VDF takes place (around 5 min after initiator injection).A comprehensive computational study and simulation of innovative zwitterionic materials for enhanced poly (vinylidene fluoride) membrane hydrophilicity

Mahboobeh Maghami, Amira AbdelrasoulPMID: 32663779 DOI: 10.1016/j.jmgm.2020.107656

Abstract

The goal of this study is to design a novel zwitterionic (ZW)-poly (vinylidene fluoride) (PVDF) membrane with high hydrophilicity potential using the pair interaction energy decomposition analysis (PIEDA) integrated with fragment molecular orbital (FMO) method. In addition, the differential hydration and efficiency of salt rejection of the novel zwitterion and original PVDF were investigated using molecular dynamics simulation (MDS). Within this study computational methods were applied to investigate the performance of zwitterionic moieties derived from three different anionic groups in the ZW head, specifically, carboxylate, sulfonate, and phosphate. This approach was used in addition to the inclusion of a linker between the ZW head and the PVDF backbone, such as trimethyl ammonium groups and hydroxyl group for an increase in PVDF membrane hydrophilicity. The quantum chemical calculations were employed to examine the hydration structure of moieties, the number of hydrogen bonding instances, and hydration free energy. The interactions between the ZW moieties on PVDF membranes with water molecules confirmed that they depended on the charged groups and the chemical groups between charged groups. The results pointed to differences in hydrophilicity, membrane water uptake due to their structural properties depending on the types of anionic groups involved, polar groups between charged groups, and the hydrophilic groups as a linker between charged groups of the zwitterions to the PVDF polymer backbone. The double zwitterionic PMAL®-C-CB-OH-SB-PVDF was formed through protonated carboxyl group on backbone of copolymer PMAL®-C

, and protonated nitrogen atom of amide group. This double zwitterion showed strong electrostatic interactions between individual water and secondary ammonium and Oxygen of carboxybetaine, compared to PMAL®-C

-OH-SB-PVDF model. The simulated results using MDS confirmed the hydrophilicity of PMAL®-C

-CB-OH-SB-PVDF and showed that the positive and negative centers of zwitterionic polymer chains on PVDF membrane surface can interact with the ions, contributing into the increase of charge density. Our designed hydrophilic zwitterion PVDF membrane, and especially the double zwitterion membrane, is an exciting development that can be used in a broad range of water applications.

Patterned Piezoelectric Scaffolds for Osteogenic Differentiation

Teresa Marques-Almeida, Vanessa F Cardoso, Miguel Gama, Senentxu Lanceros-Mendez, Clarisse RibeiroPMID: 33171761 DOI: 10.3390/ijms21218352

Abstract

The morphological clues of scaffolds can determine cell behavior and, therefore, the patterning of electroactive polymers can be a suitable strategy for bone tissue engineering. In this way, this work reports on the influence of poly(vinylidene fluoride-co-trifluoroethylene) (P(VDF-TrFE)) electroactive micropatterned scaffolds on the proliferation and differentiation of bone cells. For that, micropatterned P(VDF-TrFE) scaffolds were produced by lithography in the form of arrays of lines and hexagons and then tested for cell proliferation and differentiation of pre-osteoblast cell line. Results show that more anisotropic surface microstructures promote bone differentiation without the need of further biochemical stimulation. Thus, the combination of specific patterns with the inherent electroactivity of materials provides a promising platform for bone regeneration.Osteoinductive composite coatings for flexible intramedullary nails

E N Bolbasov, A V Popkov, D A Popkov, E N Gorbach, I A Khlusov, A S Golovkin, A Sinev, V M Bouznik, S I Tverdokhlebov, Y G AnissimovPMID: 28415456 DOI: 10.1016/j.msec.2017.02.073

Abstract

This work presents composite coatings based on a copolymer of vinylidene fluoride with tetrafluoroethylene (VDF-TeFE) and hydroxyapatite (HA) for flexible intramedullary nails (FIN). The effect of the proportion of VDF-TeFE (100-25% wt.) on physicochemical and biological properties of the composite coatings was investigated. It was shown that a decrease of VDF-TeFE in the coating hinders its crystallization in β and γ forms which have piezoelectric properties. The decrease also reduces an adhesive strength to 9.9±2.4MPa and a relative elongation to 5.9±1.2%, but results in increased osteogenesis. It was demonstrated that the composite coatings with 35% VDF-TeFE has the required combination of physicochemical properties and osteogenic activity. Comparative studies of composite coatings (35% VDF-TeFE) and calcium phosphate coatings produced using micro-arc oxidation, demonstrated comparable results for strength of bonding of these FINs with trabecular bones (~530MPa). It was hypothesized that the high osteoinductive properties of the composite coatings are due to their piezoelectric properties.Propagation rate coefficients for homogeneous phase VDF-HFP copolymerization in supercritical CO2

Rebekka Siegmann, Eléonore Möller, Sabine BeuermannPMID: 22517682 DOI: 10.1002/marc.201200115

Abstract

For the first time, propagation rate coefficients, k(p,COPO) , for the copolymerizations of vinylidene fluoride and hexafluoropropene have been determined. The kinetic data was determined via pulsed-laser polymerization in conjunction with polymer analysis via size-exclusion chromatography, the PLP-SEC technique. The experiments were carried out in homogeneous phase with supercritical CO(2) as solvent for temperatures ranging from 45 to 90 °C. Absolute polymer molecular weights were calculated on the basis of experimentally determined Mark-Houwink constants. The Arrhenius parameters of k(p,COPO) vary significantly compared with ethene, which is explained by the high electronegativity of fluorine and less intra- and intermolecular interactions between the partially fluorinated macroradicals.Ferroelectric polymer scaffolds based on a copolymer of tetrafluoroethylene with vinylidene fluoride: fabrication and properties

E N Bolbasov, Y G Anissimov, A V Pustovoytov, I A Khlusov, A A Zaitsev, K V Zaitsev, I N Lapin, S I TverdokhlebovPMID: 24857462 DOI: 10.1016/j.msec.2014.03.038

Abstract

A solution blow spinning technique is a method developed recently for making nonwoven webs of micro- and nanofibres. The principal advantage of this method compared to a more traditional electrospinning process is its significantly higher production rate. In this work, the solution blow spinning method was further developed to produce nonwoven polymeric scaffolds based on a copolymer of tetrafluoroethylene with vinylidene fluoride solution in acetone. A crucial feature of the proposed method is that high-voltage equipment is not required, which further improves the method's economics. Scanning electron microscopy analysis of the samples demonstrated that the surface morphology of the nonwoven materials is dependent on the polymer concentration in the spinning solution. It was concluded that an optimum morphology of the nonwoven scaffolds for medical applications is achieved by using a 5% solution of the copolymer. It was established that the scaffolds produced from the 5% solution have a fractal structure and anisotropic mechanical properties. X-ray diffraction, infrared spectroscopy, Raman spectroscopy and differential scanning calorimetry demonstrated that the fabricated nonwoven materials have crystal structures that exhibit ferroelectric properties. Gas chromatography has shown that the amount of acetone in the nonwoven material does not exceed the maximum allowable concentration of 0.5%. In vitro analysis, using the culture of motile cells, confirmed that the nonwoven material is non-toxic and does not alter the morpho-functional status of stem cells for short-term cultivation, and therefore can potentially be used in medical applications.Facile carbon-fluorine bond activation and subsequent functionalisation of 1,1-difluoroethylene and tetrafluoroethylene promoted by adjacent metal centres

Michael E Slaney, D Jason Anderson, Dusan Ristic-Petrovic, Robert McDonald, Martin CowiePMID: 22378610 DOI: 10.1002/chem.201101835